5-Bromo-1-methyl-1H-1,2,3-triazole

Catalog No.
S761631
CAS No.
16681-82-6
M.F
C3H4BrN3
M. Wt
161.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-methyl-1H-1,2,3-triazole

CAS Number

16681-82-6

Product Name

5-Bromo-1-methyl-1H-1,2,3-triazole

IUPAC Name

5-bromo-1-methyltriazole

Molecular Formula

C3H4BrN3

Molecular Weight

161.99 g/mol

InChI

InChI=1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3

InChI Key

ZTGUHAUTOFRQDE-UHFFFAOYSA-N

SMILES

CN1C(=CN=N1)Br

Canonical SMILES

CN1C(=CN=N1)Br

The exact mass of the compound 5-Bromo-1-methyl-1H-1,2,3-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1-methyl-1H-1,2,3-triazole is a halogenated nitrogen-rich heterocyclic building block primarily utilized in the synthesis of 1,5-disubstituted 1,2,3-triazoles. Unlike standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) which exclusively yields 1,4-disubstituted isomers, procuring this pre-functionalized 5-bromo scaffold enables direct, regiospecific functionalization at the C5 position via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution. Its defined methylation at the N1 position eliminates tautomeric ambiguity, providing a stable, predictable precursor for pharmaceutical libraries, agrochemical development, and advanced materials where precise spatial orientation of the triazole substituents is critical.

Substituting 5-bromo-1-methyl-1H-1,2,3-triazole with its 4-bromo isomer (4-bromo-1-methyl-1H-1,2,3-triazole) or attempting direct C-H functionalization of unsubstituted 1-methyl-1H-1,2,3-triazole leads to severe process failures. The C4 and C5 positions of the 1,2,3-triazole ring exhibit drastically different electronic environments; the C5 position is significantly more activated toward nucleophilic attack and metal insertion. Furthermore, relying on direct C-H lithiation of unhalogenated 1-methyl-1,2,3-triazole often requires harsh conditions that can trigger ring-opening or non-selective metalation. Procuring the 5-bromo derivative ensures exclusive C5-reactivity under milder conditions, preventing the formation of intractable isomeric mixtures and avoiding the need for complex ruthenium-catalyzed (RuAAC) synthesis of 1,5-disubstituted analogs.

Regiospecific Activation for Nucleophilic Amination

The electronic activation of the C5 position makes 5-bromo-1-methyl-1H-1,2,3-triazole uniquely suited for direct nucleophilic displacement, a pathway completely closed to its C4-bromo counterpart. When subjected to ethanolic ammonia at 100 °C in a sealed tube, 5-bromo-1-methyl-1H-1,2,3-triazole successfully converts to the corresponding 5-amino derivative. Under identical conditions, 4-bromo-1-methyl-1H-1,2,3-triazole exhibits zero reactivity and fails to yield any aminated product.

Evidence DimensionReactivity toward ethanolic ammonia (100 °C, 10 hours)
Target Compound DataYields 5-amino-1-methyl-1H-1,2,3-triazole (22% isolated as hydrochloride salt)
Comparator Or Baseline4-bromo-1-methyl-1H-1,2,3-triazole (0% yield, completely unreactive)
Quantified DifferenceAbsolute binary difference (reactive vs. inert)
ConditionsEthanolic ammonia, 100 °C, sealed tube, 10 hours

Buyers targeting 5-amino-1,2,3-triazole derivatives must procure the 5-bromo isomer, as the 4-bromo analog is chemically inert under standard amination conditions.

Kinetic Superiority in Nucleophilic Substitution (Piperidine Assay)

Kinetic studies of nucleophilic substitution using piperidine in ethanol demonstrate that the position of the bromine atom on the triazole ring dramatically alters reaction rates. 5-Bromo-1-methyl-1H-1,2,3-triazole is highly activated for substitution, whereas 4-bromo-1-methyl-1H-1,2,3-triazole exhibits significantly lower stabilization in the transition state, resulting in drastically reduced reactivity. This positional effect dictates that only the 5-bromo isomer is viable for practical SNAr functionalization without requiring forcing conditions [1].

Evidence DimensionRelative reactivity in SNAr with piperidine
Target Compound DataHighly reactive (anomalous kinetics indicating rapid substitution)
Comparator Or Baseline4-bromo-1-methyl-1H-1,2,3-triazole (Appreciably less reactive)
Quantified DifferenceSignificant kinetic advantage for the 5-bromo isomer
ConditionsReaction with piperidine in ethanol

For process chemists scaling up SNAr reactions, the kinetic advantage of the 5-bromo isomer ensures shorter reaction times and higher throughput compared to the 4-bromo baseline.

Enabling Direct Cross-Coupling for 1,5-Disubstituted Architectures

Standard click chemistry (CuAAC) strictly yields 1,4-disubstituted 1,2,3-triazoles. To access 1,5-disubstituted analogs, chemists traditionally rely on sensitive ruthenium catalysts (RuAAC). By procuring 5-bromo-1-methyl-1H-1,2,3-triazole, buyers can bypass RuAAC entirely. The C5-bromine serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura and Stille cross-couplings, allowing the direct installation of aryl or heteroaryl groups at the C5 position with high turnover frequencies, utilizing standard Pd catalysts .

Evidence DimensionSynthetic route to 1,5-disubstituted triazoles
Target Compound DataDirect Pd-catalyzed cross-coupling (compatible with standard Pd catalysts)
Comparator Or BaselineTerminal alkyne + azide via CuAAC (Yields 0% of the 1,5-isomer; exclusively 1,4-isomer)
Quantified Difference100% regioselectivity for 1,5-substitution vs. 100% for 1,4-substitution
ConditionsPalladium-catalyzed cross-coupling vs. Copper-catalyzed click chemistry

It allows industrial buyers to synthesize 1,5-disubstituted triazole libraries using inexpensive palladium catalysis rather than relying on expensive and sensitive ruthenium-based click chemistry.

Synthesis of 5-Amino-1,2,3-triazole Pharmaceuticals

Directly leveraging its unique reactivity toward nucleophilic amination, this compound is the optimal starting material for developing 5-amino-triazole-based kinase inhibitors or antimicrobial agents, where the 4-bromo isomer would fail to react under identical conditions.

Palladium-Catalyzed Library Generation

Ideal for high-throughput Suzuki-Miyaura or Stille cross-coupling workflows to generate 1,5-disubstituted 1,2,3-triazole libraries, avoiding the need for specialized and moisture-sensitive ruthenium catalysts (RuAAC) typically required for 1,5-regioselectivity .

Kinetic-Driven SNAr Workflows

Employed in process chemistry where rapid nucleophilic aromatic substitution (SNAr) is required. The kinetic superiority of the 5-bromo isomer over the 4-bromo analog ensures faster reaction times and higher throughput when substituting with secondary amines like piperidine [1].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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